molecular formula C13H13NO2 B12828599 Spiro[cyclohexane-1,3'-indoline]-2,3-dione

Spiro[cyclohexane-1,3'-indoline]-2,3-dione

Cat. No.: B12828599
M. Wt: 215.25 g/mol
InChI Key: WDWHVAXCBOXQKD-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,3’-indoline]-2,3-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indoline moiety through a spiro carbon. This compound is notable for its presence in various naturally occurring alkaloids and synthetic pharmaceutical compounds, displaying a broad spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes for Spiro[cyclohexane-1,3’-indoline]-2,3-dione involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. This reaction is typically carried out in acetic acid at room temperature using a stoichiometric amount of manganese(III) acetate. The reaction proceeds via a formal 5-exo-trig cyclization, yielding the desired spiroindolinediones in good to high yields .

Industrial Production Methods

Industrial production methods for Spiro[cyclohexane-1,3’-indoline]-2,3-dione often involve scalable oxidation processes. These methods utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product. The use of solid acid/ionic liquid catalyst systems, such as Amberlyst-15/[Emim]Cl, has been explored to enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,3’-indoline]-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be synthesized through oxidative cyclization reactions.

    Reduction: It can be reduced under specific conditions to yield different spirocyclic derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives with different functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

Spiro[cyclohexane-1,3’-indoline]-2,3-dione has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block in the synthesis of complex natural products and pharmaceuticals.

    Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which Spiro[cyclohexane-1,3’-indoline]-2,3-dione exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclohexane-1,3’-indoline]-2,3-dione stands out due to its high diastereoselectivity and enantioselectivity in synthetic reactions. Its broad spectrum of biological activities and versatility in chemical synthesis make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

spiro[1,2-dihydroindole-3,3'-cyclohexane]-1',2'-dione

InChI

InChI=1S/C13H13NO2/c15-11-6-3-7-13(12(11)16)8-14-10-5-2-1-4-9(10)13/h1-2,4-5,14H,3,6-8H2

InChI Key

WDWHVAXCBOXQKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=O)C2(C1)CNC3=CC=CC=C23

Origin of Product

United States

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